Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- is a complex heterocyclic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry . This particular compound features a quinoline core with various substituents, making it a subject of interest for researchers due to its potential biological and chemical properties.
Preparation Methods
The synthesis of quinoline derivatives, including Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl-, can be achieved through several methods. Traditional synthetic routes include the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses . These methods often involve harsh reaction conditions and toxic reagents. Recent advancements have focused on greener and more sustainable methods, such as microwave irradiation, ionic liquid media, and solvent-free conditions . Industrial production methods may involve the use of recyclable catalysts and one-pot reactions to improve efficiency and yield .
Chemical Reactions Analysis
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, clay catalysts, and ionic liquids . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce different functional groups onto the quinoline core .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Quinoline derivatives are known for their broad spectrum of bioactivity, including antimalarial, anti-inflammatory, and antitumor properties . In addition, they are used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells . The unique structure of Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- makes it a valuable scaffold for drug design and other industrial applications .
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. For instance, some quinoline compounds inhibit the growth of human dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis . This inhibition can lead to antiviral and antitumor effects. The specific molecular targets and pathways for Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- are still under investigation, but it is believed to exert its effects through similar mechanisms .
Comparison with Similar Compounds
Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- can be compared to other quinoline derivatives such as quinine, chloroquine, and mefloquine . These compounds share a similar quinoline core but differ in their substituents and biological activities. For example, quinine is a well-known antimalarial agent, while chloroquine and mefloquine are used to treat malaria and other diseases . The unique substituents on Quinoline, 1-(4-bromophenyl)-1,5,6,7-tetrahydro-2,4-diphenyl- may confer distinct biological properties, making it a valuable compound for further research .
Properties
CAS No. |
89409-13-2 |
---|---|
Molecular Formula |
C27H22BrN |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,4-diphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C27H22BrN/c28-22-15-17-23(18-16-22)29-26-14-8-7-13-24(26)25(20-9-3-1-4-10-20)19-27(29)21-11-5-2-6-12-21/h1-6,9-12,14-19H,7-8,13H2 |
InChI Key |
CGNRNCLHOWHKKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C(C=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.